![molecular formula C20H21N5 B2817147 N-butyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-95-4](/img/structure/B2817147.png)
N-butyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .
Synthesis Analysis
The synthesis of these compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is usually performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a triazoloquinoxaline core . This core is often decorated with various functional groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve aromatic nucleophilic substitution . The starting materials often include an amine and a triazole-2-thiol .Scientific Research Applications
Antihistaminic Agents
- Novel triazoloquinazolinones, related to the compound , have been synthesized and tested for H(1)-antihistaminic activity. Compound 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-one showed significant protection against histamine-induced bronchospasm in guinea pigs, comparable to chlorpheniramine maleate, with less sedation (Alagarsamy, Shankar, & Murugesan, 2008).
Adenosine Receptor Antagonists
- 2-Amino[1,2,4]triazolo[1,5-c]quinazolines, structurally related to the compound, have been identified as potent adenosine receptor antagonists. These compounds include multitarget antagonists and balanced pan-AR antagonists, demonstrating significant affinities for human and rat receptors (Burbiel et al., 2016).
Anti-inflammatory Agents
- N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines, related to the compound, have been synthesized and evaluated for anti-inflammatory potential. High anti-inflammatory activity was detected in some synthesized compounds using the formalin test (Martynenko et al., 2019).
Anticancer Activities
- Triazoloquinazolinone derivatives, closely related to the compound of interest, have been synthesized and evaluated for their anti-tumor activities. These derivatives showed potent cytotoxic activity in vitro against various human cancer cell lines (Ahmed, Ahmed, & Abdelhamid, 2014).
Antiproliferative Agents
- Compounds based on 5-amino-1-aryl-1H-1,2,3-triazoles, structurally similar to the compound , have been synthesized and tested for anticancer activity. Specific derivatives showed a selective influence on ovarian cancer cells and lung cancer cells, demonstrating their potential as antiproliferative agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Future Directions
properties
IUPAC Name |
N-butyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-3-4-12-21-19-16-10-5-6-11-17(16)25-20(22-19)18(23-24-25)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTXIUZDBVIKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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